REACTION_CXSMILES
|
[N:1]1[CH:2]=[CH:3][N:4]2[C:9]([CH2:10][C:11]([O:13]C(C)(C)C)=[O:12])=[CH:8][CH:7]=[CH:6][C:5]=12.Cl>CC(O)=O>[N:1]1[CH:2]=[CH:3][N:4]2[C:9]([CH2:10][C:11]([OH:13])=[O:12])=[CH:8][CH:7]=[CH:6][C:5]=12
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
N=1C=CN2C1C=CC=C2CC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The crude product mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
directly taken to the next reaction without further purification
|
Name
|
|
Type
|
|
Smiles
|
N=1C=CN2C1C=CC=C2CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |